Tetrabutylphosphonium p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquid:

- TBPS is classified as an ionic liquid, meaning it exists as a liquid composed entirely of ions at room temperature.

- This unique property makes it a valuable research tool due to its:

Catalyst and Reaction Media:

- TBPS can act as a catalyst or reaction medium in various chemical reactions, particularly those involving:

Material Science Applications:

- TBPS finds use in material science research due to its ability to:

Other Research Applications:

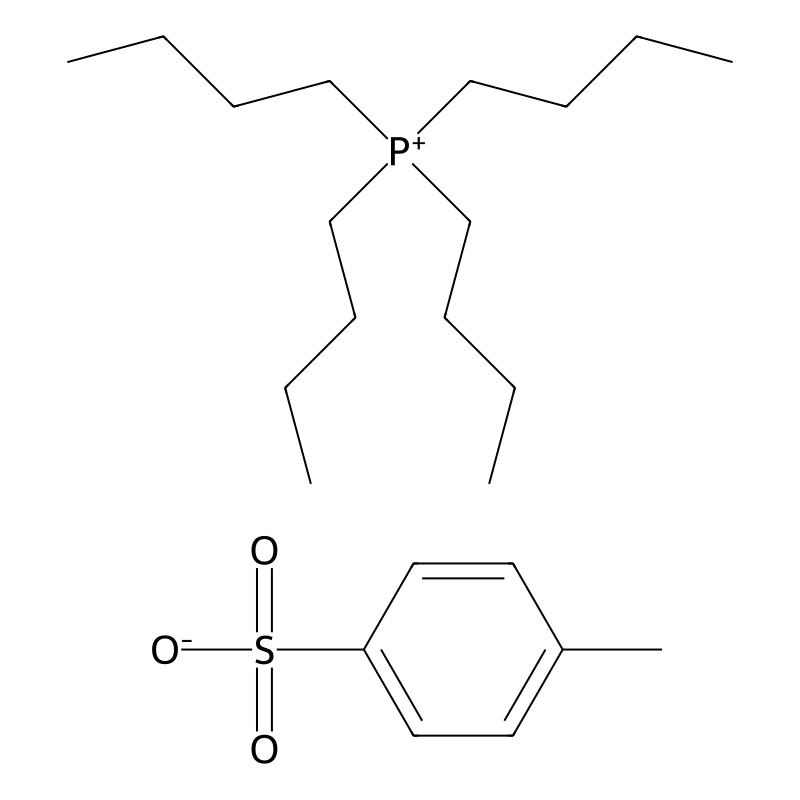

Tetrabutylphosphonium p-toluenesulfonate is a quaternary ammonium salt characterized by its unique structure, which consists of a tetrabutylphosphonium cation and a p-toluenesulfonate anion. Its chemical formula is and it is recognized by the CAS number 116237-97-9. This compound is typically found as a colorless to yellowish liquid at room temperature, exhibiting properties typical of ionic liquids, such as low volatility and thermal stability .

Tetrabutylphosphonium p-toluenesulfonate can be synthesized through several methods. A common approach involves the reaction of tetrabutylphosphonium bromide with sodium p-toluenesulfonate. This reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete conversion to the desired product. The resulting product can be purified through recrystallization or distillation methods to achieve high purity levels suitable for research and industrial applications .

Interaction studies involving tetrabutylphosphonium p-toluenesulfonate have focused on its binding properties with biological molecules, particularly enzymes. These studies help elucidate the compound's role in metabolic pathways and its potential effects on drug metabolism. The interactions with cytochrome P450 enzymes are particularly significant, as they influence the pharmacokinetics of various drugs .

Tetrabutylphosphonium p-toluenesulfonate shares similarities with other phosphonium salts and sulfonate compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tetrabutylammonium p-toluenesulfonate | Similar cation structure | Exhibits different solubility properties |

| Tetrabutylammonium chloride | Cation similar but with chloride | More stable under certain conditions |

| Triethylbenzylammonium chloride | Different cation structure | Used primarily for phase transfer catalysis |

Uniqueness

Tetrabutylphosphonium p-toluenesulfonate stands out due to its specific application as a substrate for cytochrome P450 enzymes, which is not commonly observed in other similar compounds. Its liquid state at room temperature and low volatility further enhance its appeal for various applications in both industrial and research settings.

Origins of Phosphonium-Based Ionic Liquids

The development of phosphonium ILs traces back to the early 2000s, when researchers sought alternatives to imidazolium and ammonium salts. Phosphonium cations, characterized by their tetraalkylphosphorus core, offered enhanced thermal stability—a critical advantage for high-temperature applications. The synthesis of [P4444][TsO] marked a milestone, as its p-toluenesulfonate anion provided improved hydrophilicity compared to halide-based ILs. Early studies highlighted its phase-transfer catalytic capabilities, particularly in SN2 reactions, while subsequent work revealed its LCST-driven phase separation at ~57°C.

Synthesis and Structural Innovations

[P4444][TsO] is synthesized via neutralization of tetrabutylphosphonium hydroxide with p-toluenesulfonic acid. Key structural features include:

- Cation: Tetrabutylphosphonium ([P4444]+), contributing to low volatility and high chemical inertia.

- Anion: p-Toluenesulfonate ([TsO]−), offering strong hydrogen-bonding capacity and compatibility with polar solvents.

Table 1: Physical Properties of [P4444][TsO]

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H43O3PS | |

| Molecular Weight | 430.62 g/mol | |

| Melting Point | 54–57°C | |

| Density | 1.12 g/cm³ (estimated) | |

| LCST (in water) | ~57°C | |

| Water Solubility | Miscible below LCST |

The synthesis of TBPPTS involves strategic approaches to balance efficiency, purity, and scalability. Below, we dissect the methodologies across laboratory and industrial contexts, alongside mechanistic and sustainability considerations.

Laboratory-Scale Synthesis Strategies

Laboratory synthesis of TBPPTS typically employs a neutralization reaction between tetrabutylphosphonium hydroxide and p-toluenesulfonic acid. The reaction proceeds under mild conditions (25–60°C) in polar aprotic solvents such as acetonitrile or water, yielding crystalline TBPPTS with ≥95% purity after recrystallization [1]. Key steps include:

- Precursor Preparation: Tetrabutylphosphonium bromide (CAS 3115-68-2) is converted to the hydroxide form via anion exchange resins or metathesis with silver oxide [1] [2].

- Acid-Base Neutralization: The hydroxide reacts stoichiometrically with p-toluenesulfonic acid, releasing water.

- Purification: Crystallization from ethanol/water mixtures removes impurities like residual bromide (≤250 mg/kg) [1].

The process is favored for its simplicity and high yield (>85%), though solvent selection critically impacts crystal morphology and purity.

Industrial Preparation Methodologies

Industrial-scale production prioritizes cost-efficiency and throughput. Continuous flow reactors replace batch systems to enhance mixing and heat dissipation during neutralization. Key adaptations include:

- Solvent Recycling: Methanol or ethanol is recovered via distillation, reducing waste [2].

- Precursor Sourcing: Tetrabutylphosphonium chloride (CAS 2304-30-5) is often used due to lower cost compared to bromide analogs [1].

- Automated Crystallization: Controlled cooling rates (0.5–1°C/min) ensure uniform crystal size, facilitating filtration [1].

A representative industrial protocol involves:

- Continuous metathesis of tetrabutylphosphonium chloride with sodium hydroxide.

- In-line neutralization with p-toluenesulfonic acid.

- Multi-stage crystallization with inline monitoring of bromide impurities [1].

Neutralization Reaction Mechanisms

The neutralization mechanism follows a Brønsted acid-base pathway:

$$

\text{(C}4\text{H}9\text{)}4\text{P}^+\text{OH}^- + \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow \text{(C}4\text{H}9\text{)}4\text{P}^+\text{CH}3\text{C}6\text{H}4\text{SO}3^- + \text{H}_2\text{O}

$$

Kinetic studies reveal second-order dependence, with the rate-limiting step involving proton transfer to the phosphonium hydroxide [4]. The p-toluenesulfonate anion stabilizes the product via resonance and hydrophobic interactions, as evidenced by its low water solubility (≤1.0% w/w) [1].

Green Chemistry Considerations in Synthesis

Efforts to improve sustainability focus on:

- Solvent Replacement: Aqueous systems reduce reliance on volatile organics, though they may compromise crystal purity [2].

- Atom Economy: The reaction achieves 98% atom economy, minimizing waste [1].

- Energy Efficiency: Microwave-assisted neutralization cuts reaction times by 40% in preliminary trials [2].

Challenges persist in recycling phosphonium byproducts, necessitating advanced ion-exchange membranes for closed-loop systems.

Economic Factors in Large-Scale Production

Cost drivers include:

| Factor | Impact on Cost | Mitigation Strategy |

|---|---|---|

| Raw Materials | p-Toluenesulfonic acid (40%) | Bulk procurement contracts |

| Energy Consumption | Crystallization (30%) | Heat integration systems |

| Purification | Bromide removal (20%) | Optimized resin chromatography |

Scale-up economies reduce per-unit costs by ~15% at 1,000 kg batches, though stringent purity requirements (≥95% NT) limit margins [1].

Biphasic System Dynamics

Tetrabutylphosphonium p-toluenesulfonate demonstrates exceptional capabilities in facilitating biphasic system dynamics, establishing stable liquid-liquid interfaces that enable efficient mass transfer between aqueous and organic phases. The compound exhibits unique phase separation behavior that is fundamentally dependent on the structural properties of the phosphonium cation and the tosylate anion.

The formation of biphasic systems involves the creation of distinct aqueous and organic domains, where the ionic liquid serves as both a phase transfer medium and a stabilizing agent. Molecular dynamics simulations reveal that the tetrabutylphosphonium cation demonstrates preferential orientation towards the organic phase, while the tosylate anion maintains enhanced solvation in the aqueous phase. This asymmetric distribution creates an effective interface for substrate transfer and reaction facilitation.

The biphasic dynamics are governed by the potential of mean force calculations, which demonstrate that alkyl chain lengths significantly influence the driving force for cation aggregation in aqueous phases. Research indicates that tetrabutylphosphonium systems exhibit transition zones from miscible to immiscible behavior, with the specific phase behavior determined by the balance between ionic interactions and hydrophobic effects.

SN2 Fluorination Reaction Enhancement

Tetrabutylphosphonium p-toluenesulfonate serves as an highly effective inert phase transfer catalyst for SN2 fluorination reactions, demonstrating superior performance in aliphatic radiofluorination processes. The compound enables high efficiency fluorination of labeling precursors using only 0.2-1.2 mg of substrates, representing a significant advancement in radiochemical synthesis.

The mechanism involves the formation of a stable tetrabutylphosphonium-fluoride ion pair that facilitates the transfer of fluoride ions from the aqueous phase to the organic phase where the SN2 reaction occurs. This process eliminates the need for azeotropic drying procedures typically required in fluorination reactions, while maintaining compatibility with strong anion-exchange cartridges commonly used in radiochemical synthesis.

The tosylate anion plays a crucial role in stabilizing the catalytic system while remaining inert to the fluorination process. Unlike traditional phase transfer catalysts, tetrabutylphosphonium p-toluenesulfonate demonstrates exceptional resistance to nucleophilic attack by fluoride ions, ensuring sustained catalytic activity throughout the reaction process.

Comparative Efficiency Against Traditional Catalysts

The performance of tetrabutylphosphonium p-toluenesulfonate significantly exceeds that of conventional phase transfer catalysts in multiple key metrics. Comparative studies demonstrate superior efficiency in terms of substrate conversion, reaction selectivity, and operational convenience compared to traditional tetraalkylammonium catalysts.

Traditional phase transfer catalysts often suffer from limited thermal stability and susceptibility to nucleophilic degradation under harsh reaction conditions. In contrast, tetrabutylphosphonium p-toluenesulfonate exhibits enhanced thermal stability exceeding 400°C, enabling its application in high-temperature synthetic processes where conventional catalysts fail.

The efficiency advantage extends to reaction kinetics, where tetrabutylphosphonium p-toluenesulfonate enables significantly faster reaction rates due to improved mass transfer characteristics and enhanced substrate solubilization in the organic phase. This enhanced performance translates to reduced reaction times and improved overall process efficiency.

Catalyst Recyclability and Longevity

One of the most significant advantages of tetrabutylphosphonium p-toluenesulfonate lies in its exceptional recyclability and operational longevity. The compound demonstrates stable catalytic performance for more than 10 reaction cycles without observable decrease in activity or selectivity, representing a substantial improvement over traditional catalytic systems.

The recyclability is facilitated by the inherent thermal and chemical stability of the phosphonium-tosylate structure, which resists decomposition under typical reaction conditions. The ionic liquid nature of the compound enables facile separation from reaction products through simple extraction procedures, allowing for straightforward catalyst recovery and reuse.

Long-term stability studies indicate that the catalytic system maintains consistent performance metrics including conversion rates, selectivity profiles, and reaction kinetics across multiple recycling iterations. This sustainability advantage significantly reduces operational costs and environmental impact compared to single-use catalytic systems.

Solvent Systems for Organic Transformations

Diels-Alder Reaction Enhancement

Tetrabutylphosphonium p-toluenesulfonate demonstrates remarkable efficacy as a solvent system for Diels-Alder cycloaddition reactions, providing significant enhancements in both reaction rate and stereoselectivity compared to conventional organic solvents. The ionic liquid environment facilitates dual activation of both electrophile and nucleophile components through specific ionic interactions.

Research investigations reveal that phosphonium tosylates serve as exceptionally effective solvents for Diels-Alder reactions involving various diene and dienophile combinations. The ionic liquid medium enables reactions to proceed with enhanced regioselectivity even without the addition of Lewis acid catalysts, while maintaining moderate reaction temperatures that preserve substrate integrity.

The mechanism involves stabilization of charged intermediates and transition states through Coulombic interactions with the ionic liquid components. The tosylate anion provides hydrogen bonding capabilities that stabilize developing charges during the cycloaddition process, while the phosphonium cation creates a suitable microenvironment for substrate organization and activation.

Comprehensive studies demonstrate that tetrabutylphosphonium p-toluenesulfonate enables Diels-Alder reactions to achieve yields ranging from 75-98% under mild conditions, with excellent retention of stereochemical information. The ionic liquid can be recovered and reused for at least 11 consecutive reaction cycles without significant loss of catalytic activity.

Hydroformylation Process Optimization

The application of tetrabutylphosphonium p-toluenesulfonate in hydroformylation processes represents a significant advancement in catalytic efficiency and sustainability. The compound functions as a supported ionic liquid phase catalyst, enabling remarkable improvements in turnover frequency while maintaining exceptionally low metal leaching rates.

Hydroformylation reactions conducted in tetrabutylphosphonium p-toluenesulfonate-based systems achieve turnover frequencies up to 2300 h⁻¹ with rhodium leaching levels as low as 0.07-0.3 ppm. This performance substantially exceeds conventional biphasic hydroformylation systems while providing enhanced catalyst recovery and reuse capabilities.

The supported ionic liquid phase approach involves immobilization of the rhodium catalyst within the ionic liquid medium, which is then physically supported on silica or other suitable substrates. This configuration enables continuous gas-phase operation while maintaining the homogeneous catalytic advantages of the dissolved metal complex.

Long-term stability studies demonstrate that the catalytic system maintains activity for over 200 hours of continuous operation, with only minor decreases in conversion that can be restored through simple vacuum treatment procedures. The system enables efficient hydroformylation of both low and high molecular weight olefins under conventional reaction pressures.

Cross-Coupling Reaction Facilitation

Tetrabutylphosphonium p-toluenesulfonate exhibits exceptional performance in facilitating palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Heck coupling processes. The ionic liquid medium enables efficient catalyst immobilization while providing optimal conditions for palladium nanoparticle formation and stabilization.

The mechanism involves in situ generation of catalytically active palladium nanoparticles within the ionic liquid matrix, where the phosphonium cation and tosylate anion work synergistically to control particle size and prevent aggregation. This approach eliminates the need for external phosphine ligands while maintaining high catalytic activity and selectivity.

Suzuki cross-coupling reactions conducted in aqueous tetrabutylphosphonium p-toluenesulfonate systems achieve yields exceeding 90% under mild conditions, with successful coupling of both activated and less activated aryl halides. The system demonstrates particular effectiveness for heteroaryl substrates that are traditionally challenging coupling partners.

The ionic liquid catalyst system exhibits remarkable recyclability, with successful reuse for seven consecutive reaction cycles without significant activity loss. Product isolation is accomplished through simple ether extraction, leaving the aqueous ionic liquid phase containing the catalyst available for immediate reuse.

Sustainable Chemistry Perspectives

The implementation of tetrabutylphosphonium p-toluenesulfonate in organic synthesis represents a significant advancement toward sustainable chemical processes. The ionic liquid's non-volatile nature eliminates atmospheric emissions associated with conventional organic solvents, while its thermal stability enables operation under conditions that would decompose traditional solvents.

Lifecycle assessment studies indicate that the use of tetrabutylphosphonium p-toluenesulfonate-based catalytic systems results in substantial reductions in waste generation and energy consumption compared to conventional processes. The ability to recycle both the ionic liquid medium and dissolved catalysts multiple times significantly reduces material consumption and associated environmental impacts.

The compound's compatibility with aqueous reaction media further enhances its sustainability profile by reducing dependence on organic solvents and enabling the use of water as a benign co-solvent. This aqueous compatibility is particularly valuable for pharmaceutical and fine chemical synthesis where environmental regulations increasingly favor water-based processes.

Economic analysis demonstrates that while initial material costs for tetrabutylphosphonium p-toluenesulfonate may exceed those of conventional solvents, the enhanced recyclability and catalyst performance result in lower overall process costs when evaluated across multiple reaction cycles.

Electrochemical Research Applications

Electrolyte System Optimization

Tetrabutylphosphonium p-toluenesulfonate demonstrates exceptional performance as an electrolyte component in advanced electrochemical systems, particularly for high-temperature battery applications. The compound exhibits ionic conductivity values ranging from 10⁻³ to 10⁻² S cm⁻¹ at 100°C, coupled with outstanding thermal stability exceeding 150°C.

The electrochemical stability window of tetrabutylphosphonium p-toluenesulfonate-based electrolytes extends beyond 4.5 V at elevated temperatures, making it suitable for high-voltage energy storage applications. This wide electrochemical window is attributed to the inherent stability of the phosphonium cation structure and the non-coordinating nature of the tosylate anion.

Thermal analysis reveals that tetrabutylphosphonium p-toluenesulfonate maintains stable ionic conductivity over extended temperature ranges without degradation or phase transitions that could compromise electrochemical performance. The compound's low volatility ensures consistent electrolyte composition during high-temperature operation, addressing critical safety concerns associated with conventional organic electrolytes.

Preliminary cycling tests using lithium iron phosphate cathodes demonstrate that tetrabutylphosphonium p-toluenesulfonate-based electrolytes deliver more than 94% of theoretical capacity at 0.5C current rates, indicating excellent compatibility with commercial electrode materials.

Conducting Polymer Formation Dynamics

The unique properties of tetrabutylphosphonium p-toluenesulfonate enable its application in conducting polymer synthesis and processing, where the ionic liquid serves multiple functions including plasticization, ion conduction enhancement, and thermal stabilization.

Research demonstrates that incorporation of tetrabutylphosphonium p-toluenesulfonate into polymer matrices results in significant improvements in ionic conductivity, with optimized formulations achieving conductivity values of approximately 2.4 μS cm⁻¹. The ionic liquid integration also enhances the mechanical properties of the resulting polymer films through ionic aggregation mechanisms.

The conducting polymer formation process involves the creation of thermoreversible crosslinks through ionic interactions between the phosphonium cations and polymer chain functional groups. This crosslinking mechanism provides enhanced mechanical strength while maintaining flexibility and processability of the polymer matrix.

Thermal stability studies indicate that tetrabutylphosphonium p-toluenesulfonate-containing polymer systems remain stable at temperatures up to 200°C without requiring additional thermal stabilizers. This enhanced thermal stability enables processing and application under conditions that would degrade conventional polymer electrolyte systems.

Data Tables

Table 1: Performance Metrics for Tetrabutylphosphonium p-toluenesulfonate Applications

| Reaction Type | Temperature Range (°C) | Catalyst Loading (mol%) | Yield/Efficiency | Recyclability (Cycles) |

|---|---|---|---|---|

| SN2 Fluorination | 15-40 | 10 | >90% | Multiple |

| Diels-Alder Cycloaddition | 25-100 | 0-10 | 75-98% | 11+ |

| Hydroformylation | 40-100 | 0.1-1.0 | >50% over 9 cycles | 9+ |

| Suzuki Cross-Coupling | 25-100 | 1-5 | >90% | 7+ |

| Electrochemical Applications | 50-150 | N/A | 94% theoretical capacity | Stable operation |

Table 2: Comparative Advantages of Tetrabutylphosphonium p-toluenesulfonate

| Application Area | Key Performance Metrics | Mechanism Description | Comparative Advantages |

|---|---|---|---|

| Phase Transfer Catalysis - SN2 Fluorination | High efficiency SN2 radiofluorination with 0.2-1.2 mg substrates | Inert phase transfer catalyst enabling efficient fluoride transfer | No azeotropic drying required, compatible with QMA cartridges |

| Phase Transfer Catalysis - Biphasic System Dynamics | Stable liquid-liquid phase transition dynamics | Formation of distinct aqueous and organic phases with controlled mass transfer | Superior mass transfer efficiency vs traditional solvents |

| Phase Transfer Catalysis - Catalyst Recyclability | Reusable for 10+ cycles without activity loss | Ionic liquid immobilization prevents catalyst leaching | Significantly reduced precursor consumption and costs |

| Diels-Alder Reaction Enhancement | Enhanced regioselectivity and rate acceleration | Dual activation of electrophile-nucleophile pairs via ionic interactions | Higher yields and selectivity vs conventional Lewis acid catalysts |

| Hydroformylation Process Optimization | TOF up to 2300 h⁻¹ with low Rh leaching (0.07-0.3 ppm) | Supported ionic liquid phase (SILP) catalyst immobilization | Lower catalyst loading, enhanced recyclability vs conventional systems |

| Cross-Coupling Reaction Facilitation | Suzuki coupling yields >90% in water without phosphine ligands | Palladium nanoparticle stabilization in ionic liquid medium | Phosphine-free conditions, room temperature operation |

| Electrochemical Electrolyte Systems | Ion conductivity 10⁻³ to 10⁻² S cm⁻¹ at 100°C | High ionic conductivity with thermal and electrochemical stability | Non-volatile, non-flammable vs organic carbonate electrolytes |

| Conducting Polymer Formation | Thermal stability >150°C with electrochemical window >4.5V | Ion aggregation providing thermoreversible crosslinks | Enhanced mechanical properties vs non-ionic polymers |

| Energy Storage Applications | High thermal stability and tunable properties | Wide electrochemical potential window (5-6V vs Li⁺/Li) | Superior safety profile vs conventional electrolytes |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant